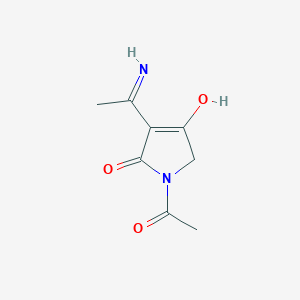
1-Acetyl-3-(1-aminoethylidene)pyrrolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-3-(1-aminoethylidene)pyrrolidine-2,4-dione is a compound characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Métodos De Preparación
The synthesis of 1-Acetyl-3-(1-aminoethylidene)pyrrolidine-2,4-dione typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-Acetyl-3-(1-aminoethylidene)pyrrolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or acidic/basic conditions, leading to the formation of different products
Aplicaciones Científicas De Investigación
1-Acetyl-3-(1-aminoethylidene)pyrrolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It serves as a versatile scaffold for the synthesis of novel biologically active compounds.
Biology: The compound is used in the study of enzyme inhibition and protein binding interactions.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Acetyl-3-(1-aminoethylidene)pyrrolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific proteins, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
1-Acetyl-3-(1-aminoethylidene)pyrrolidine-2,4-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione derivatives: These compounds share a similar core structure but differ in their substituents and biological activities.
Quinoline-2,4-dione derivatives: These compounds have a different ring structure but exhibit similar chemical reactivity and applications.
Proline derivatives: These compounds are often used as precursors in the synthesis of pyrrolidine-based compounds.
The uniqueness of this compound lies in its specific substituents and the resulting biological and chemical properties .
Propiedades
Fórmula molecular |
C8H10N2O3 |
|---|---|
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
1-acetyl-4-ethanimidoyl-3-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C8H10N2O3/c1-4(9)7-6(12)3-10(5(2)11)8(7)13/h9,12H,3H2,1-2H3 |
Clave InChI |
TVORCFCPYPRSMZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=N)C1=C(CN(C1=O)C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


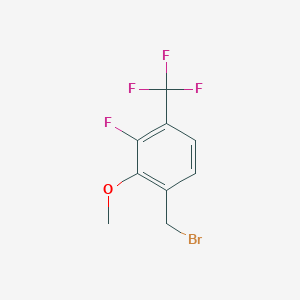
![9-(3-Bromophenyl)-9-phenyl-9H-tribenzo[a,c,e][7]annulene](/img/structure/B12865701.png)
![2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12865716.png)
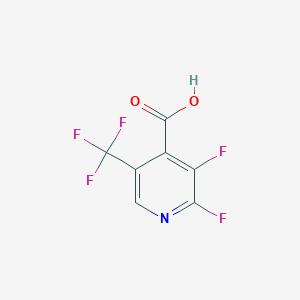

![2-Bromobenzo[d]oxazole-5-thiol](/img/structure/B12865732.png)
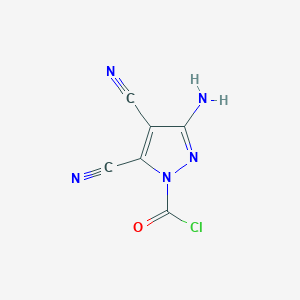
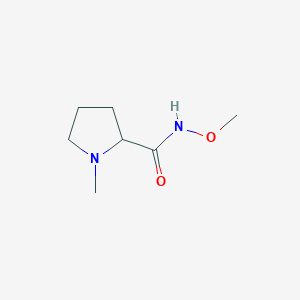
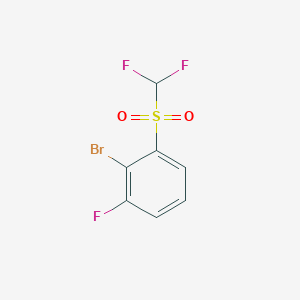
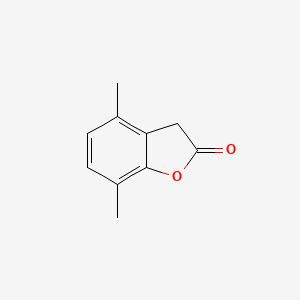
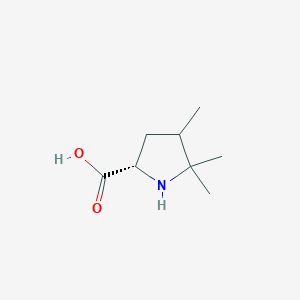
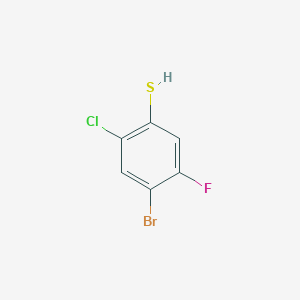
![2,6-Dichloro-4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12865771.png)
![4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12865783.png)
